molecular formula C7H7BF3NO2 B13692596 4-Amino-2-(trifluoromethyl)phenylboronic Acid

4-Amino-2-(trifluoromethyl)phenylboronic Acid

Cat. No.: B13692596
M. Wt: 204.94 g/mol
InChI Key: VPALYLNWEMVKFF-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-(trifluoromethyl)aniline.

    Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Borylation: The resulting 4-amino-2-(trifluoromethyl)aniline is then subjected to borylation using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

Scientific Research Applications

4-Amino-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)phenylboronic acid in chemical reactions involves the following steps:

    Transmetalation: In Suzuki-Miyaura coupling, the boronic acid group transfers its organic group to the palladium catalyst.

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide.

    Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Uniqueness

4-Amino-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity.

Biological Activity

4-Amino-2-(trifluoromethyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and is often utilized in drug design. The trifluoromethyl group enhances its lipophilicity and can influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids exhibit significant antimicrobial properties. A study highlighted that 2-formyl-5-trifluoromethyl phenylboronic acid showed moderate antifungal activity against Candida albicans and Aspergillus niger , with a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to established antifungal agents like Tavaborole .

Microorganism MIC (µg/mL) Comparison
Candida albicans 100Lower than amphotericin B
Aspergillus niger 100Higher activity than AN2690
Bacillus cereus < 50More effective than AN2690

The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with bacterial protein synthesis. For instance, studies involving docking simulations revealed that the compound interacts with the leucyl-tRNA synthetase (LeuRS) in Escherichia coli , inhibiting its activity effectively .

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that the compound significantly inhibited the growth of various microorganisms. The agar diffusion method was employed to evaluate its efficacy, revealing a notable zone of inhibition at higher concentrations (100 µg/mL) against both fungal strains tested .

Study 2: Fragment-Based Screening

A fragment-based screening approach identified several protein targets for boronic acids, including those involved in metabolic pathways critical for microbial survival. This platform allowed for the mapping of interactions between the compound and over 2000 protein targets, indicating broad-spectrum potential .

Properties

Molecular Formula

C7H7BF3NO2

Molecular Weight

204.94 g/mol

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)5-3-4(12)1-2-6(5)8(13)14/h1-3,13-14H,12H2

InChI Key

VPALYLNWEMVKFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N)C(F)(F)F)(O)O

Origin of Product

United States

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